molecular formula C22H22F2N2O4 B11828328 Carbamic acid, N-[(1S)-2-(3,4-difluorophenyl)-1-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]ethyl]-, 1,1-dimethylethyl ester

Carbamic acid, N-[(1S)-2-(3,4-difluorophenyl)-1-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]ethyl]-, 1,1-dimethylethyl ester

Cat. No.: B11828328
M. Wt: 416.4 g/mol
InChI Key: VLMNMXYADLWQQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a tert-butyl-protected carbamic acid ester with a stereospecific (S)-configured ethyl backbone. Key structural features include:

  • Isoindole-1,3-dione moiety: A rigid, planar structure that may influence solubility and intermolecular interactions.
  • tert-Butyl ester: Provides steric protection to the carbamate group, improving stability under basic or enzymatic conditions .

While direct pharmacological data for this compound are unavailable, structurally similar carbamates exhibit diverse bioactivities, including central nervous system (CNS) stimulation, enzyme inhibition, and antidepressant effects .

Properties

Molecular Formula

C22H22F2N2O4

Molecular Weight

416.4 g/mol

IUPAC Name

tert-butyl N-[1-(3,4-difluorophenyl)-3-(1,3-dioxoisoindol-2-yl)propan-2-yl]carbamate

InChI

InChI=1S/C22H22F2N2O4/c1-22(2,3)30-21(29)25-14(10-13-8-9-17(23)18(24)11-13)12-26-19(27)15-6-4-5-7-16(15)20(26)28/h4-9,11,14H,10,12H2,1-3H3,(H,25,29)

InChI Key

VLMNMXYADLWQQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)F)CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Carbonylation

The core structure of Compound X relies on palladium-mediated carbonylation to install the carbamate group. As detailed in EP1669346A1, this method involves reacting halogenated intermediates with carbon monoxide (CO) and water under controlled conditions. A representative reaction pathway includes:

(2-Bromo-4-methylphenyl)-carbamic acid hexadecyl ester+COPdCl2(PPh3)2Carbamic acid ester derivative+HBr\text{(2-Bromo-4-methylphenyl)-carbamic acid hexadecyl ester} + \text{CO} \xrightarrow{\text{PdCl}2(\text{PPh}3)_2} \text{Carbamic acid ester derivative} + \text{HBr}

Key Parameters :

  • Catalyst System : Bis(triphenylphosphine)palladium dichloride (0.1–0.5 mol%) with triphenylphosphine (2–5 mol%).

  • Temperature : 80–115°C, ensuring optimal catalyst activity while minimizing side reactions.

  • Pressure : 8–15 bar CO pressure to drive the carbonyl insertion step.

This method achieves yields exceeding 85% for analogous carbamates, though the steric bulk of the tert-butyl group in Compound X may necessitate longer reaction times.

Zinc-Mediated Carboxylation

An alternative route described in EP3508473B1 employs zinc oxide (ZnO) or zinc chloride (ZnCl₂) with ligands to facilitate carbamate formation via CO₂ fixation. The reaction proceeds as follows:

Aniline derivative+CO2+ROHZnO/LigandCarbamic acid ester+H2O\text{Aniline derivative} + \text{CO}2 + \text{ROH} \xrightarrow{\text{ZnO/Ligand}} \text{Carbamic acid ester} + \text{H}2\text{O}

Optimized Conditions :

  • Catalyst Loading : 10–20 mol% ZnO with bipyridine ligands enhances turnover frequency.

  • Solvent : Toluene or DMF at 150°C under 5 MPa CO₂ pressure.

  • Yield : Up to 95% selectivity for carbamate products in model systems.

This method avoids hazardous CO gas and is scalable for industrial production.

Reaction Condition Optimization

Temperature and Pressure Effects

Comparative studies reveal temperature-dependent selectivity in carbamate synthesis:

ParameterPalladium MethodZinc Method
Temperature Range80–115°C120–150°C
Pressure8–15 bar CO5 MPa CO₂
Typical Yield78–85%88–95%

Higher temperatures in the zinc method accelerate CO₂ activation but risk decarboxylation, necessitating precise control.

Solvent and Base Selection

Solvent polarity critically impacts intermediate solubility and reaction kinetics:

  • Palladium Route : Dichloromethane (DCM) or tetrahydrofuran (THF) stabilizes the palladium complex.

  • Zinc Route : Dimethylformamide (DMF) enhances CO₂ solubility and ligand coordination.

Bases such as potassium carbonate (K₂CO₃) neutralize HBr byproducts in the palladium system, while triethylamine (Et₃N) improves proton transfer in zinc-mediated reactions.

Stereochemical Control and Chiral Purity

The (1S)-configured ethyl backbone of Compound X mandates enantioselective synthesis. Microbial reductases or chiral auxiliaries achieve >98% enantiomeric excess (ee) in model systems. For example:

Ketone IntermediateAlcohol Dehydrogenase(S)-Alcohol(ee>98%)\text{Ketone Intermediate} \xrightarrow{\text{Alcohol Dehydrogenase}} \text{(S)-Alcohol} \quad (\text{ee} > 98\%)

Purification : Chiral HPLC (Chiralpak AD-H column) resolves diastereomers, with retention times correlating to configuration.

Industrial-Scale Production

Continuous Flow Reactors

Transitioning from batch to flow chemistry reduces reaction times by 40% and improves heat management. A two-stage system separates the carbonylation and carbamate formation steps, minimizing catalyst deactivation.

Green Chemistry Considerations

  • Waste Reduction : Solvent recovery systems achieve >90% DCM and THF recycling.

  • Catalyst Reusability : Immobilized palladium on mesoporous silica retains 80% activity after five cycles .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the isoindole moiety.

    Reduction: Reduction reactions can target the carbonyl groups in the isoindole ring.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution can be achieved using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: Products may include alcohols or amines.

    Substitution: Products will vary depending on the substituent introduced.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science: It can be incorporated into polymers to modify their properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Labeling: It can be used to label proteins for imaging or tracking purposes.

Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Diagnostic Agents: It can be used in the development of diagnostic agents for imaging techniques like MRI or PET.

Industry

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Coatings and Adhesives: It can be used to enhance the properties of coatings and adhesives.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(3,4-difluorophenyl)-3-(1,3-dioxoisoindol-2-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modifying the activity of the target. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula (MW) Key Properties References
Target Compound 3,4-Difluorophenyl, isoindole-1,3-dione methyl, tert-butyl ester C23H23F2N2O4 (453.44 g/mol) High steric bulk from isoindole group; potential enzyme inhibition
Carbamic acid, N-[(1S)-2-(3,4-difluorophenyl)-1-(hydroxymethyl)ethyl]-, tert-butyl ester (CAS 204692-51-3) 3,4-Difluorophenyl, hydroxymethyl, tert-butyl ester C15H20F2NO3 (315.33 g/mol) Lower toxicity than imipramine; CNS activity inferred from analogs
Carbamic acid, N-[(1S)-1-(3,6-dibromo-2-pyridinyl)-2-(3,5-difluorophenyl)ethyl]-, tert-butyl ester (CAS 1620056-47-4) 3,6-Dibromopyridinyl, 3,5-difluorophenyl, tert-butyl ester C19H18Br2F2N2O2 (552.07 g/mol) Halogenated aromatic groups may enhance binding to hydrophobic enzyme pockets
PS-1 (from ) Undisclosed substituents Not provided Antidepressant activity 2× imipramine; low toxicity

Stability and Reactivity

  • Target Compound vs. Simple Carbamates : The tert-butyl ester and isoindole group confer greater stability than carbamic acid or methyl/ethyl esters, which hydrolyze readily under alkaline conditions . Bulky substituents (e.g., isoindole) may slow carbamate chain reactions observed in CO2 adsorption studies .

Pharmacological Activity

  • CNS Effects: Analogs like PS-1 and P-8-Y show antidepressant and stimulant properties, suggesting the target compound’s difluorophenyl group may modulate serotonin/norepinephrine pathways .
  • Enzyme Inhibition : The isoindole moiety resembles photochromic diarylmaleimide inhibitors (e.g., compound 3 in ), which inhibit sirtuins with IC50 values <1 µM .

Research Findings and Implications

  • Stability Studies : NMR analyses () demonstrate that bulky carbamates form stable carbamic acid pairs rather than chains, critical for controlled drug release .
  • Toxicity Profile : Carbamates generally exhibit lower acute toxicity than tricyclic antidepressants (e.g., imipramine), though chronic effects require further study .
  • Solubility : While carbamic acid itself has moderate solubility, tert-butyl esters like the target compound are highly lipophilic, necessitating formulation optimization for bioavailability .

Biological Activity

Carbamic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound in focus, Carbamic acid, N-[(1S)-2-(3,4-difluorophenyl)-1-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]ethyl]-, 1,1-dimethylethyl ester , exhibits potential therapeutic properties that merit detailed exploration.

  • Molecular Formula : C14H19F2NO3
  • Molecular Weight : 287.3 g/mol
  • CAS Number : 1239576-61-4

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The presence of the difluorophenyl and isoindole moieties suggests potential for modulating enzyme activity and receptor interactions. Preliminary studies indicate that this compound may influence pathways involved in apoptosis and cellular proliferation.

Anticancer Activity

Research indicates that carbamic acid derivatives can inhibit tumor growth through various mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that compounds similar to the one in focus can significantly reduce the proliferation of cancer cell lines by inducing cell cycle arrest.
  • Induction of Apoptosis : The compound may activate apoptotic pathways, leading to programmed cell death in malignant cells. This is evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

Neuroprotective Effects

Some derivatives have demonstrated neuroprotective properties:

  • Reduction of Oxidative Stress : The compound may mitigate oxidative stress-induced neuronal damage by enhancing antioxidant defenses.
  • Neurotransmitter Modulation : There is potential for modulating neurotransmitter systems, which could be beneficial in neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
Smith et al. (2020)Demonstrated significant inhibition of tumor growth in xenograft models using similar carbamate structures.
Johnson et al. (2021)Reported neuroprotective effects in vitro, highlighting reduced neuronal apoptosis in models of oxidative stress.
Lee et al. (2022)Investigated the pharmacokinetics and bioavailability, suggesting favorable absorption characteristics for therapeutic use.

Q & A

Q. Key Variables :

  • Solvent choice (THF, DCM) impacts reaction kinetics.
  • Temperature control (0–25°C) minimizes side reactions during Boc protection.
  • Catalysts (e.g., microbial reductases in ) enhance enantiomeric purity in chiral intermediates .

Which spectroscopic and chromatographic techniques are critical for structural validation?

Q. Basic Research Focus

NMR Spectroscopy :

  • ¹H/¹³C NMR confirms stereochemistry (e.g., δ 1.23–1.50 ppm for tert-butyl protons) and aromatic substitution patterns (3,4-difluorophenyl) .
  • 2D NMR (COSY, HSQC) resolves overlapping signals in the isoindole-dione region.

Mass Spectrometry (ESI/MS) : Molecular ion peaks (e.g., m/z 493 [M-H]⁻) and fragmentation patterns verify the backbone .

HPLC : Chiral columns (e.g., Chiralpak AD-H) assess enantiomeric excess (>98% in microbial reductions) .

How can enantiomeric purity be optimized during the synthesis of the (1S)-configured intermediate?

Advanced Research Focus
Biocatalytic Reduction :

  • Microbial Cultures : Streptomyces nodosus SC 13149 selectively reduces ketones to (1S,2R)-alcohols with >99% enantiomeric excess (e.g., BMS-186318 intermediate synthesis) .
  • Enzyme Immobilization : Stabilizing reductases on silica matrices improves reusability and reaction scalability.

Q. Mechanistic Insight :

  • Kinetic resolution during microbial reduction favors the (1S) configuration due to steric constraints in the enzyme active site .

What in vitro models are suitable for studying this compound’s interaction with biological targets?

Q. Advanced Research Focus

Protease Inhibition Assays :

  • HIV-1 Protease : Fluorescent substrate hydrolysis assays (e.g., FRET-based) quantify inhibitory activity (IC₅₀) .
  • Molecular Docking : Computational models (AutoDock Vina) predict binding affinity to the protease’s active site.

CYP450 Metabolism Studies : Liver microsomes identify metabolic pathways (e.g., tert-butyl deprotection via esterases) .

Q. Data Interpretation :

  • Contradictions in IC₅₀ values across studies may arise from assay conditions (pH, co-solvents) or impurity profiles .

How do structural modifications (e.g., fluorination, isoindole substitution) impact physicochemical properties?

Advanced Research Focus
Comparative Analysis :

Modification Effect Evidence
3,4-Difluorophenyl↑ Lipophilicity (LogP +0.5) and metabolic stability (CYP2C9 resistance)
Isoindole-dione↑ Hydrogen-bonding capacity (solubility ↓ in apolar solvents)
tert-Boc GroupProtects amine during synthesis; hydrolyzes in acidic conditions (pH <3)

Q. Computational Modeling :

  • DFT calculations (Gaussian 09) predict charge distribution and nucleophilic sites for derivatization .

What strategies resolve low yields during the final esterification step?

Q. Advanced Research Focus

Activated Reagents : Use EDCI/HOBt or DCC/DMAP for efficient coupling of the carbamic acid to the tert-butyl ester.

Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 12 hr) and improves yield by 15–20% .

Byproduct Analysis : LC-MS identifies tert-butyl-deprotected byproducts; adjust Boc protection steps to minimize hydrolysis .

How does the compound’s stability vary under different storage conditions?

Q. Basic Research Focus

  • Thermal Stability : Decomposes above 150°C (TGA data).
  • Photolytic Degradation : UV light (254 nm) accelerates isoindole-dione ring cleavage; store in amber vials .
  • Hydrolytic Sensitivity : Stable in neutral buffers (t₁/₂ >6 months at 25°C) but degrades rapidly in acidic/alkaline conditions (pH <3 or >10) .

What computational tools predict the compound’s reactivity in novel reaction environments?

Q. Advanced Research Focus

Reactivity Descriptors :

  • Fukui indices (from DFT) identify nucleophilic (isoindole-dione) and electrophilic (tert-butyl ester) sites .

Solvent Effects :

  • COSMO-RS simulations predict solubility in ionic liquids or supercritical CO₂ for green synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.